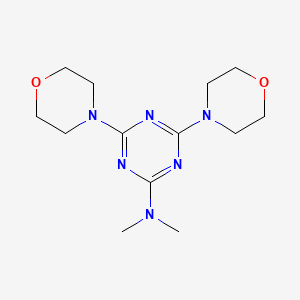

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine, also known as DMTMM, is a versatile coupling reagent used in organic synthesis. It is widely used in peptide synthesis, drug development, and other organic reactions. DMTMM is a white crystalline powder, and its molecular formula is C9H16N5O2.

Scientific Research Applications

- Polymer Nanocarriers : Researchers have explored using this compound in the design of polymer-based nanocarriers for drug delivery. For instance, an amphiphilic block copolymer, modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, self-assembles into nanosized micelles. These micelles can load antioxidant, anti-inflammatory, and anticancer drugs like quercetin. Additionally, they can form micelleplexes with DNA, potentially enabling simultaneous drug and gene delivery .

- The compound finds utility in bioconjugation reactions, particularly with carboxylated peptides and small proteins. In medical research, it plays a crucial role in preparing biologically active compounds and studying their interactions.

- Melamine (2,4,6-triamino-1,3,5-triazine) is commonly used in the preparation of thermosetting melamine-formaldehyde polymer resins. These resins are employed in various plastics, including kitchenware, adhesives, cement, and flame retardant paints .

- The compound’s disubstituted amino group (e.g., dimethylamino) makes it useful for designing fluorescent probes and sensors. These probes exhibit higher extinction coefficients, greater quantum yields, and fluorescence with lower ionization potential .

- A block copolymer containing poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block. These polymersomes have potential applications in controlled drug release .

- Researchers have investigated the compound’s impact on metabolic activity. While further studies are needed, initial evaluations suggest its potential as a drug delivery system .

Drug Delivery Systems

Bioconjugation Reactions

Melamine-Formaldehyde Resins

Fluorescent Probes and Sensors

Stimuli-Responsive Polymersomes

Metabolic Activity Modulation

properties

IUPAC Name |

N,N-dimethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2/c1-17(2)11-14-12(18-3-7-20-8-4-18)16-13(15-11)19-5-9-21-10-6-19/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOLQAZYWBMVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4,6-dimorpholino-1,3,5-triazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)